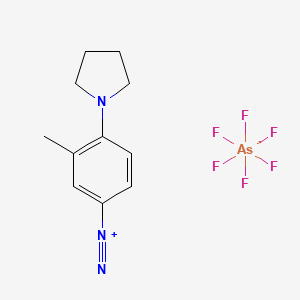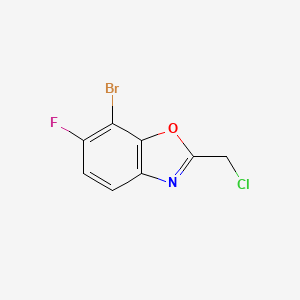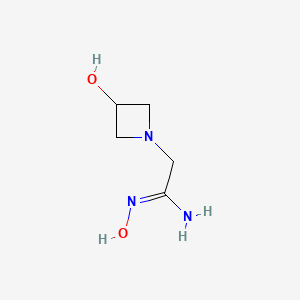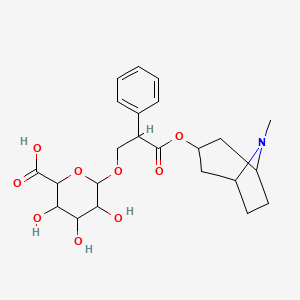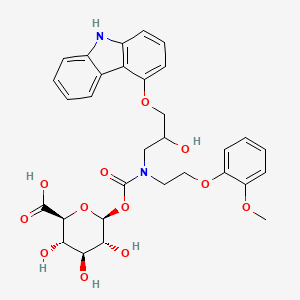
Carvedilol N'-Carbamate beta-D-Glucopyranuronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid is a complex organic compound with the molecular formula C31H34N2O12 and a molecular weight of 626.61 g/mol It is a derivative of carvedilol, a well-known beta-blocker used in the treatment of cardiovascular diseases
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid involves multiple steps, starting with the preparation of carvedilol. The key steps include:
Formation of Carvedilol: Carvedilol is synthesized through a series of reactions involving the condensation of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine.
Carbamate Formation: The next step involves the reaction of carvedilol with an appropriate carbamoyl chloride to form the carbamate derivative.
Glycosylation: The final step is the glycosylation of the carbamate derivative with beta-D-glucopyranuronic acid.
Industrial Production Methods
Industrial production of Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: Employed in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Potential use in drug development and pharmacological studies to explore its effects on various biological targets.
Industry: Utilized in the production of specialized chemicals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid involves its interaction with specific molecular targets. It acts as a beta-adrenergic receptor antagonist, blocking the effects of catecholamines like adrenaline and noradrenaline on beta-adrenergic receptors. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
Carvedilol: The parent compound, used as a beta-blocker in cardiovascular treatments.
Propranolol: Another beta-blocker with similar pharmacological effects.
Metoprolol: A selective beta-1 blocker used in the treatment of hypertension and heart failure.
Uniqueness
Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid is unique due to its glycosylated structure, which may enhance its solubility and bioavailability compared to other beta-blockers. This structural modification also allows for specific interactions with biological targets, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C31H34N2O12 |
|---|---|
Molecular Weight |
626.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]carbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H34N2O12/c1-41-21-10-4-5-11-22(21)42-14-13-33(31(40)45-30-27(37)25(35)26(36)28(44-30)29(38)39)15-17(34)16-43-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30,32,34-37H,13-16H2,1H3,(H,38,39)/t17?,25-,26-,27+,28-,30-/m0/s1 |
InChI Key |
SZOHIWBCKWVETQ-FKSRQHCRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid](/img/structure/B13430852.png)
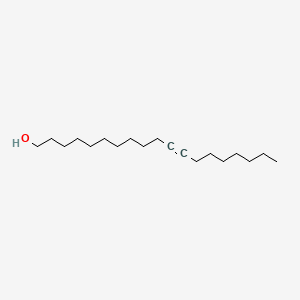
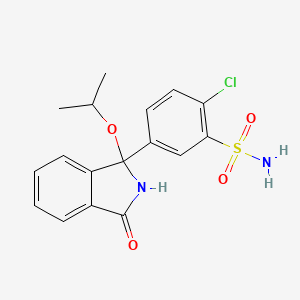
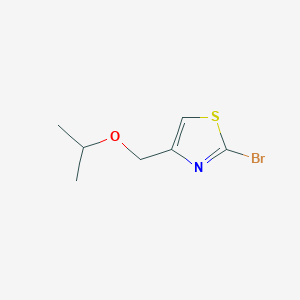
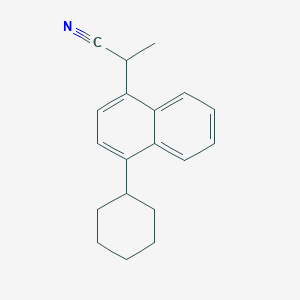
![(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid](/img/structure/B13430879.png)
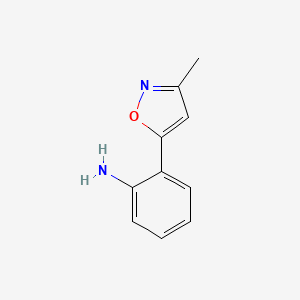

![2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13430897.png)
